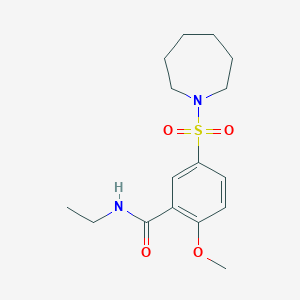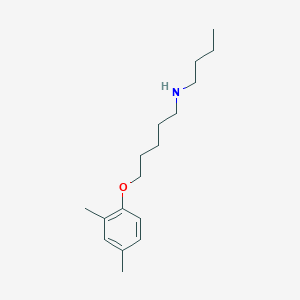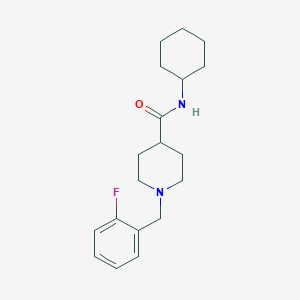
1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AD4 or diazirene thiol and is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-DNA interactions, and other biomolecular interactions.
作用機序
The mechanism of action of AD4 involves the formation of a covalent bond between the interacting molecules. Upon exposure to UV light, the diazirene group in AD4 undergoes a photochemical reaction to form a highly reactive carbene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or DNA to form a covalent bond.
Biochemical and Physiological Effects:
AD4 can have a range of biochemical and physiological effects depending on the specific application. In protein-protein interactions, AD4 can be used to study the structure and function of protein complexes, as well as the dynamics of protein interactions. In protein-DNA interactions, AD4 can be used to study DNA-binding proteins and their interactions with DNA.
実験室実験の利点と制限
One of the major advantages of AD4 is its photoactivatable nature, which allows for precise control over the timing and location of crosslinking events. This makes it an ideal tool for studying dynamic biomolecular interactions. However, one limitation of AD4 is its potential for non-specific crosslinking, which can lead to false-positive results. Careful experimental design and optimization is necessary to minimize this effect.
将来の方向性
There are several potential future directions for research involving AD4. One area of interest is the development of more specific and selective crosslinkers based on the diazirene thiol scaffold. Another area of interest is the application of AD4 in live-cell imaging studies to study biomolecular interactions in real-time. Additionally, there is potential for the use of AD4 in the development of new therapeutics targeting protein-protein interactions.
合成法
The synthesis of AD4 involves the reaction of 2-amino-5-butyl-6-methyl-4-pyrimidinol with thionyl chloride, followed by the reaction of the resulting intermediate with sodium azide. The final step involves the reaction of the azide intermediate with hydrogen sulfide to form the diazirene thiol compound.
科学的研究の応用
AD4 has been widely used in scientific research as a crosslinking agent to study protein-protein interactions and protein-DNA interactions. The compound is photoactivatable, meaning that it can be activated by UV light to form a covalent bond between the interacting molecules. This allows researchers to study the structure and function of biomolecules in their natural state.
特性
IUPAC Name |
1-(2-amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S/c1-3-4-5-7-6(2)12-9(11)13-8(7)15-10(16)14-15/h3-5H2,1-2H3,(H,14,16)(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQNLQKDTWLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1N2C(=S)N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)


![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)